molecular formula C12H15N5O B2845258 N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-26-6

N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2845258
CAS No.: 1207027-26-6
M. Wt: 245.286
InChI Key: GANPRTXWBWBDLF-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is an organic compound that features a triazole ring, a dimethylamino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-(dimethylamino)phenyl azide can react with propargylamine under copper(I) catalysis to form the triazole ring.

    Carboxamide Formation: The triazole intermediate can then be reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to ring-opened products or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating nature of the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be used as a building block for more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The triazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Industry

In materials science, the compound can be used in the development of new polymers or as a ligand in coordination chemistry. Its unique structure allows for the formation of stable complexes with metals, which can be useful in catalysis or material fabrication.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group on the triazole ring.

    N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide: Has a different triazole isomer.

Uniqueness

N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the dimethylamino group enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to similar compounds without this group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-16(2)10-6-4-9(5-7-10)13-12(18)11-8-17(3)15-14-11/h4-8H,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANPRTXWBWBDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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